molecular formula C22H26N4O6 B11543705 (3E)-3-(2-{[(2,4-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide

(3E)-3-(2-{[(2,4-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide

Cat. No.: B11543705
M. Wt: 442.5 g/mol
InChI Key: NBZRGMQZTWJEET-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as condensation, acylation, and hydrazone formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide include other hydrazone derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential applications. Compared to other similar compounds, it may exhibit unique biological activity or chemical properties that make it valuable for specific research or industrial purposes.

Conclusion

(3E)-3-(2-{(2,4-dimethoxyphenyl)aminoacetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C22H26N4O6

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-N'-[(E)-[4-[(2-methoxyphenyl)methylamino]-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C22H26N4O6/c1-14(11-20(27)23-13-15-7-5-6-8-18(15)31-3)25-26-22(29)21(28)24-17-10-9-16(30-2)12-19(17)32-4/h5-10,12H,11,13H2,1-4H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+

InChI Key

NBZRGMQZTWJEET-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)/CC(=O)NCC2=CC=CC=C2OC

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)CC(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.